Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate
Description
This compound features a complex heterocyclic scaffold combining a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a 4-oxo-3,4-dihydroquinazoline core, and an ethyl benzoate ester group. The thioacetamido linker bridges the quinazolinone and benzoate subunits, contributing to its structural uniqueness. Its molecular formula is C₃₀H₂₅N₃O₆S, with a molecular weight of 555.6 g/mol (estimated).
Properties
IUPAC Name |
ethyl 4-[[2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O6S/c1-2-35-27(34)18-11-13-19(14-12-18)29-25(32)17-38-28-30-22-8-4-3-7-21(22)26(33)31(28)15-20-16-36-23-9-5-6-10-24(23)37-20/h3-14,20H,2,15-17H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJCTOATDUFFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature, including synthesis methods, biological evaluations, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a unique structure that combines elements of benzo[d]dioxin and quinazoline derivatives. Its molecular formula is , with a molecular weight of approximately 402.49 g/mol. The presence of various functional groups contributes to its biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the benzo[d]dioxin core followed by the introduction of the quinazoline moiety.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH assay has been used to evaluate these activities, with IC50 values indicating the concentration required to inhibit 50% of the DPPH radical. For example, related flavonoid acetamides have shown IC50 values ranging from 31.52 to 198.41 µM . The antioxidant capacity is crucial as it contributes to the overall therapeutic potential of such compounds.
Anticancer Activity
A notable aspect of this compound is its potential anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including oxidative stress induction and modulation of cell signaling pathways .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For instance, derivatives based on quinazoline structures have been reported to inhibit certain kinases and receptors that are pivotal in cancer progression and other diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications in the functional groups can significantly affect its potency and selectivity against target enzymes or receptors. For example:
| Functional Group | Effect on Activity |
|---|---|
| Hydroxyl Groups | Enhance antioxidant properties |
| Methylene Groups | Improve bioavailability |
| Thioether Linkages | Potentially increase enzyme inhibition |
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity : A study reported that derivatives with similar structures showed significant cytotoxicity against HepG2 liver cancer cells using the MTT assay .
- Antioxidant Evaluation : Compounds were tested for their ability to scavenge free radicals, demonstrating strong antioxidant capabilities which are critical for their therapeutic efficacy in oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone or Benzo-Fused Cores
Key Compounds:
Ethyl 4-[2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate (CAS: 932457-66-4): Molecular Formula: C₂₅H₂₀ClN₃O₄ Structural Differences: Replaces the 2,3-dihydrobenzo[b][1,4]dioxin group with a chloro-phenyl substituent on the quinazolinone. Implications: The absence of the dioxane ring reduces steric bulk but may diminish interactions with hydrophobic binding pockets .
Ethyl 4-(2-(3-oxo-1-(2-(p-tolyloxy)acetyl)-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)benzoate (CAS: 1219347-89-3): Molecular Formula: C₂₈H₂₅N₃O₆ Structural Differences: Substitutes the quinazolinone with a tetrahydroquinoxaline core and introduces a p-tolyloxyacetyl group.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives (e.g., I-6230, I-6232): Structural Differences: Replaces the thioacetamido linker with phenethylamino groups and incorporates pyridazine rings. Implications: The pyridazine moiety introduces hydrogen-bonding capabilities, which could enhance target affinity .
Functional Group Modifications
Thioether vs. Ether/Oxygen Linkers:
- Target Compound : Uses a thioacetamido (‑S‑CH₂‑CO‑NH‑) linker.
- Analogues : Compounds like ethyl 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate () utilize oxygen-based linkers (‑O‑CH₂‑CO‑O‑).
- Impact : The thioether group in the target compound may improve metabolic stability compared to ethers, as sulfur is less prone to oxidative degradation .
Computational Similarity Analysis
Using Tanimoto and Dice similarity coefficients (based on MACCS or Morgan fingerprints), the target compound shows moderate similarity (0.50–0.70) to analogues like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) .
| Compound | Molecular Formula | Similarity (Tanimoto) | Key Structural Feature |
|---|---|---|---|
| Target Compound | C₃₀H₂₅N₃O₆S | 1.00 (Reference) | Quinazolinone + dioxin + thioacetamido |
| CAS 932457-66-4 | C₂₅H₂₀ClN₃O₄ | 0.65 | Chloro-phenyl quinazolinone |
| CAS 1219347-89-3 | C₂₈H₂₅N₃O₆ | 0.58 | Tetrahydroquinoxaline + p-tolyloxy |
| I-6373 | C₂₂H₂₀N₂O₃S | 0.71 | Isoxazole + phenethylthio |
Bioactivity and Structure-Activity Relationships (SAR)
- Quinazolinone Derivatives: Compounds with electron-withdrawing groups (e.g., chloro in CAS 932457-66-4) show enhanced kinase inhibition but reduced solubility .
- Dioxin-Methyl Substitution : The 2,3-dihydrobenzo[b][1,4]dioxin group in the target compound likely improves membrane permeability due to its lipophilic character .
- Thioether Linkers : Compared to oxygen-based linkers (e.g., ), thioether-containing analogues exhibit prolonged half-lives in metabolic assays .
Research Findings and Implications
Synthetic Accessibility : The target compound’s synthesis requires multi-step protocols involving cesium carbonate-mediated coupling (similar to ) and protection/deprotection of reactive groups, which complicates scalability .
Analogues with smaller substituents (e.g., CAS 932457-66-4) may fare better .
Target Selectivity: The dioxin-methyl group may confer selectivity for lipid-rich enzyme pockets, distinguishing it from simpler quinazolinones .
Q & A
Q. Table 1. Key Synthesis Parameters for Quinazolinone Core
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMSO | |
| Reaction Time | 18 hours (reflux) | |
| Crystallization Solvent | Water-Ethanol (1:1) | |
| Yield | 65% |
Q. Table 2. Common Analytical Techniques for Structural Validation
| Technique | Functional Group Analyzed | Reference |
|---|---|---|
| -NMR | Dihydrobenzo[b][1,4]dioxin CH | |
| IR | C=O (1690–1750 cm) | |
| X-ray Diffraction | Crystal packing and conformation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
